molecular formula C7H10F2O B2824801 (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol CAS No. 2361634-12-8

(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol

Cat. No.: B2824801
CAS No.: 2361634-12-8
M. Wt: 148.153
InChI Key: IXZOJFLAKNSXPJ-UHFFFAOYSA-N
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Description

(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol is a high-value, fluorinated bicyclic building block designed for advanced research and development in medicinal chemistry. Its core structure is based on the bicyclo[3.1.0]hexane scaffold, a motif of significant interest in drug discovery due to its ability to impart conformational rigidity and improve the physicochemical properties of lead compounds. The incorporation of two fluorine atoms at the 2-position further enhances the molecule's potential by influencing its electronegativity, metabolic stability, and membrane permeability. This compound serves as a critical synthetic intermediate for the exploration of novel bioactive molecules. Research indicates that structurally related bicyclo[3.1.0]hexane derivatives are potent antagonists for metabotropic glutamate receptors (mGluR) . Such receptors are important therapeutic targets for a range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia . As a versatile chiral synthon, this compound can be leveraged to introduce a complex, three-dimensional framework into candidate drugs, a strategy that aligns with current trends in the design of modern pharmaceutical agents. The primary alcohol functional group provides a convenient handle for further synthetic elaboration, allowing researchers to link the bicyclic core to other pharmacologically active fragments. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting, adhering to all relevant safety regulations.

Properties

IUPAC Name

(2,2-difluoro-6-bicyclo[3.1.0]hexanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-7(9)2-1-4-5(3-10)6(4)7/h4-6,10H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZOJFLAKNSXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2CO)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Property Variations

The table below summarizes key analogs and their properties:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Features Reference
{bicyclo[3.1.0]hexan-6-yl}methanol C₇H₁₂O 112.17 189.2 1.057 Non-fluorinated, liquid state
[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol C₈H₁₁F₃O 180.17 N/A N/A Trifluoromethyl group, increased steric bulk
exo-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-methanol C₁₃H₁₇NO 203.28 312.3 (predicted) 1.158 (predicted) Azabicyclo core, benzyl substituent
[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]methanol C₆H₁₀O₂ 114.14 N/A N/A Oxygen atom in bicyclo ring
{3-methylbicyclo[3.1.0]hexan-3-yl}methanol C₈H₁₄O 126.20 N/A N/A Methyl substituent
Key Observations:

Fluorination Effects: Fluorinated analogs (e.g., [3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol) exhibit higher molecular weights and enhanced lipophilicity compared to non-fluorinated derivatives like {bicyclo[3.1.0]hexan-6-yl}methanol . The difluoro substitution in the target compound may reduce boiling point relative to trifluoromethyl analogs due to lower molecular weight but increase polarity compared to non-fluorinated analogs.

Heteroatom Influence: The azabicyclo derivative (exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-methanol) shows a significantly higher predicted boiling point (312.3°C) due to hydrogen bonding from the NH group and benzyl aromaticity .

Steric and Electronic Modifications: Methyl substituents (e.g., {3-methylbicyclo[3.1.0]hexan-3-yl}methanol) increase hydrophobicity and may hinder rotational freedom, affecting conformational stability .

Biological Activity

(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C7H10F2O
  • Molecular Weight : 148.15 g/mol

Synthesis

The synthesis of this compound typically involves the annulation of cyclopropenes with aminocyclopropanes, utilizing either organic or iridium photoredox catalysts under blue LED irradiation. This method is noted for its high diastereoselectivity when difluorocyclopropenes are employed alongside removable substituents on cyclopropylaniline.

The compound's mechanism of action is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances binding affinity and selectivity, which may lead to potent biological effects. Specific pathways are contingent upon the target enzyme or receptor involved.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further exploration in drug development for infectious diseases. Its structural analogs have shown promising activity against various bacterial strains, suggesting a potential therapeutic application in treating infections .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects similar to other difluorinated compounds known for their ability to inhibit pro-inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory responses is crucial.

Cytotoxicity and Safety Profile

While exploring its cytotoxicity, it was found that this compound exhibits low cytotoxicity levels in vitro, which is advantageous for its potential use as a therapeutic agent. This profile indicates that it may be safer compared to other compounds with similar activities .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, Anti-inflammatoryEnzyme/receptor interaction
(6,6-Difluoro-3-bicyclo[3.1.0]hexanyl)methanolModerate antimicrobialSimilar interaction but different selectivity
(2,2-Difluoro-6-bicyclo[3.1.0]hexanamine)Potentially higher cytotoxicitySimilar mechanism but less selective

This table illustrates the comparative biological activities and mechanisms of action among structurally related compounds.

Case Studies and Research Findings

Several studies have documented the biological effects of fluorinated compounds similar to this compound:

  • Study on Antimicrobial Activity : A study demonstrated that compounds with bicyclic structures exhibited notable antibacterial activity against E. coli and S. aureus strains, suggesting a broader application for this compound in treating bacterial infections.
  • Anti-inflammatory Research : In vitro assays indicated that related difluorinated compounds effectively inhibited cytokine production in macrophages, supporting the hypothesis that this compound may similarly modulate inflammatory responses.
  • Cytotoxicity Assessment : A cytotoxicity study showed that while some difluorinated compounds had significant cytotoxic effects on cancer cell lines, this compound exhibited comparatively lower toxicity levels, indicating its potential as a safer therapeutic option.

Q & A

Q. What are the common synthetic routes for (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol, and how are intermediates purified?

The synthesis typically involves constructing the bicyclo[3.1.0]hexane scaffold followed by fluorination and methanol functionalization. For example, hydrogenation using Pd/C in methanol under H₂ atmosphere is a critical step for reducing intermediates (e.g., dibenzylamino derivatives) . Purification often employs crystallization (e.g., low-temperature recrystallization from methanol) or column chromatography with polar solvents like ethyl acetate/hexane mixtures . Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions from the strained bicyclic system.

Q. How is the molecular structure of this compound characterized, and what techniques validate its stereochemistry?

Structural validation relies on:

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent positions and fluorine coupling patterns .
  • X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for related oxazolidine-bicyclo compounds .
  • Mass spectrometry : High-resolution MS confirms molecular formula (e.g., C₇H₁₀OF₂, MW 148.15) . Computational tools (e.g., Gaussian for DFT calculations) supplement experimental data to predict stability of stereoisomers .

Q. What physicochemical properties are critical for handling this compound, and how are they determined experimentally?

Key properties include:

  • Solubility : Tested in solvents like methanol, DMSO, or THF via gravimetric analysis. Limited solubility in nonpolar solvents is common due to the polar -OH and electronegative fluorine groups .
  • Stability : Assessed via TGA/DSC for thermal decomposition thresholds and HPLC monitoring under varying pH .
  • LogP : Determined using shake-flask methods or reverse-phase HPLC to evaluate hydrophilicity .

Advanced Research Questions

Q. How do the difluoro and bicyclo[3.1.0]hexane motifs influence reaction mechanisms in nucleophilic substitution or ring-opening reactions?

The electron-withdrawing fluorine atoms increase electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., SN₂ reactions). The bicyclo system’s strain enhances reactivity, as seen in oxirane ring-opening reactions where the -OH group acts as a leaving or participating nucleophile . Computational studies (e.g., DFT) model transition states to explain regioselectivity in ring-opening pathways .

Q. What strategies resolve contradictions in reported stereochemical outcomes for derivatives of this compound?

Conflicting stereochemical data may arise from:

  • Dynamic equilibria : Use variable-temperature NMR to detect epimerization.
  • Enantiomeric impurities : Apply chiral HPLC (e.g., Chiralpak® columns) or compare optical rotation with literature .
  • Crystallographic ambiguity : Re-refine X-ray data with software like SHELXL or validate via independent synthesis of enantiomers .

Q. How can computational modeling predict biological target interactions, and what validation methods are recommended?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450).
  • MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories . Experimental validation includes:
  • SPR/BLI : Measure binding kinetics for predicted targets.
  • Enzyme inhibition assays : Compare IC₅₀ values with docking scores .

Q. What methodologies are employed to analyze its potential antimicrobial or antioxidant activity in vitro?

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative strains. Include controls for solvent effects (e.g., DMSO) .
  • Antioxidant tests : DPPH radical scavenging or FRAP assays, with ascorbic acid as a positive control. LC-MS monitors degradation products under oxidative conditions .

Q. How does stereochemistry impact its reactivity in asymmetric catalysis or chiral recognition?

The exo/endo configuration of the bicyclo system and fluorine substituents dictate steric accessibility. For example:

  • Catalysis : exo-Isomers may favor transition states with bulky ligands in cross-coupling reactions.
  • Chiral recognition : Enantiomers show differential binding to cyclodextrins in CE or HPLC, quantified via separation factors (α) .

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